Cav 2.2 blocker 2

Overview

Description

CNV-2197944 is a small molecule drug developed primarily for its potential in treating neuropathic pain. It functions as a state-dependent calcium channel blocker, specifically targeting the Cav2.2 channels, which are involved in the transmission of pain signals .

Mechanism of Action

Target of Action

The primary target of Cav 2.2 blocker 2 is the Cav2.2 calcium channel . These channels are crucial for the transmission of signals in neurons and other electrically excitable cells .

Mode of Action

This compound interacts with its target, the Cav2.2 calcium channel, by blocking it . This blocking action inhibits the flow of calcium ions into the cells, which can affect various cellular processes that rely on calcium as a signaling molecule .

Biochemical Pathways

Calcium ions play a key role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pharmacokinetic properties of Cav 2It’s known that the compound can be administered orally, as evidenced by studies showing its effectiveness in reversing hyperalgesia in rats when given orally .

Result of Action

The blocking of Cav2.2 calcium channels by this compound can reverse hyperalgesia associated with injury or inflammation . Hyperalgesia is a condition where a person has an increased sensitivity to pain. By blocking the Cav2.2 calcium channels, this compound can reduce this heightened sensitivity, providing potential relief from pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNV-2197944 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of CNV-2197944 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CNV-2197944 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, which may enhance or modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Chemistry: It serves as a model compound for studying calcium channel blockers and their interactions.

Biology: Research focuses on its effects on neuronal calcium channels and its potential to modulate pain signaling pathways.

Medicine: The primary application is in the treatment of neuropathic pain, including conditions such as diabetic peripheral neuropathy and post-herpetic neuralgia

Industry: The compound’s unique properties make it a candidate for developing new pain management therapies.

Comparison with Similar Compounds

Similar Compounds

Ziconotide: Another Cav2.2 channel blocker used for severe chronic pain.

Gabapentin: Though not a direct Cav2.2 blocker, it modulates calcium channels indirectly and is used for neuropathic pain.

Pregabalin: Similar to gabapentin, it affects calcium channels and is used for neuropathic pain.

Uniqueness

CNV-2197944 is unique due to its state-dependent blocking mechanism, which allows it to selectively inhibit highly active Cav2.2 channels. This selectivity potentially reduces side effects compared to other calcium channel blockers .

Biological Activity

Cav 2.2 blockers, particularly compounds like C2230, have garnered significant attention in pharmacological research due to their potential therapeutic applications in pain management and neurological disorders. This article delves into the biological activity of Cav 2.2 blocker 2, examining its mechanisms of action, efficacy in various experimental models, and relevant case studies.

Cav 2.2, also known as N-type calcium channels, play a crucial role in neurotransmitter release and neuronal excitability. Blockers like C2230 exhibit use-dependent inhibition , meaning their effectiveness increases with higher frequencies of neuronal firing. This property is particularly advantageous in pain management, where heightened neuronal activity is common.

- Binding Characteristics : C2230 preferentially binds to the inactivated state of the Cav 2.2 channel. Studies show that it enhances closed-state inactivation and accelerates open-state inactivation during high-frequency stimulation, which is essential for effective pain relief .

Efficacy and Potency

The potency of C2230 has been quantified through various electrophysiological experiments. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness at different membrane potentials:

| Membrane Potential (mV) | IC50 (µM) |

|---|---|

| -50 | 1.3 ± 0.1 |

| -80 | 10.2 ± 0.6 |

These results suggest that C2230 is significantly more potent at depolarized potentials, where Cav 2.2 channels are more likely to be inactivated, thus providing a robust blockade during conditions of increased neuronal activity .

Pain Models

Recent studies have demonstrated the efficacy of C2230 across multiple pain models:

- Chronic Pain Model : In a rat model of chronic pain, administration of C2230 resulted in a marked reduction in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuronal Excitability : Experiments involving dorsal root ganglion (DRG) neurons showed that C2230 inhibited CaV2.2 currents without affecting overall neuronal excitability, indicating its selective action on pain pathways .

- Nonhuman Primate Studies : Similar effects were observed in marmosets (Callithrix jacchus), where C2230 significantly reduced total calcium currents in trigeminal ganglia compared to control groups .

Comparative Analysis with Other Blockers

C2230's mechanism and efficacy can be compared with other known Cav 2.2 blockers such as ω-conotoxin GVIA (ω-CGVIA). While ω-CGVIA is known for its irreversible blockade, C2230 demonstrates a rapid and reversible block with a distinct binding profile that allows for recovery under certain conditions .

| Feature | C2230 | ω-Conotoxin GVIA |

|---|---|---|

| Binding Type | Use-dependent | Irreversible |

| Recovery | Rapid and complete | Slow |

| Potency at -50 mV | High (IC50 = 1.3 µM) | Not specified |

Properties

CAS No. |

1204535-44-3 |

|---|---|

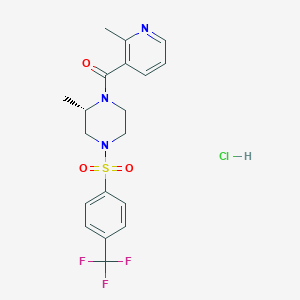

Molecular Formula |

C19H20F3N3O3S |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1 |

InChI Key |

BLFJGFDZMABYMY-ZDUSSCGKSA-N |

SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.